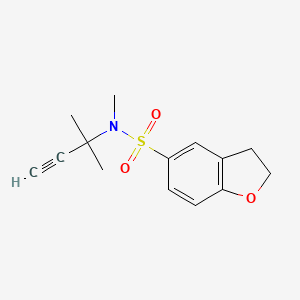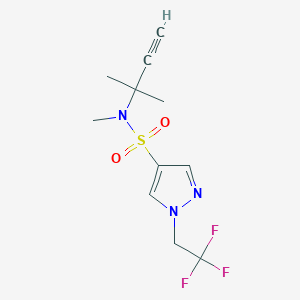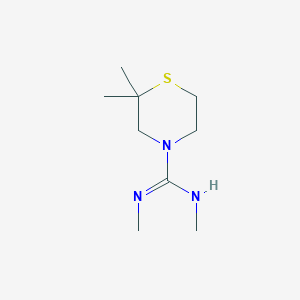![molecular formula C15H13ClN2O3S B7680260 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide has been extensively used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to regulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as MMP-9 and COX-2, which are involved in cancer growth and inflammation. It has also been found to regulate the expression of certain genes such as TNF-α and IL-6, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide in lab experiments are its high purity, good yield, and potential therapeutic applications. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of cancer, diabetes, and inflammation, and its toxicity. Additionally, the compound can be modified to improve its potency and reduce its toxicity. Finally, the compound can be used in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation. The synthesis method of this compound is straightforward and yields high purity product. The mechanism of action of this compound is not fully understood but it has been found to inhibit the activity of certain enzymes and regulate the expression of certain genes. The compound has several advantages and limitations for lab experiments. Finally, there are several future directions for the research of this compound including further studies on its mechanism of action, its potential therapeutic applications, and its toxicity.
Métodos De Síntesis
The synthesis of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with 3-(hydroxymethyl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity.
Propiedades
IUPAC Name |
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-14-7-11(8-17)4-5-15(14)22(20,21)18-9-12-2-1-3-13(6-12)10-19/h1-7,18-19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWXXFYSPPTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)



![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)



![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
